

# Angelic Acid vs. Tiglic Acid: A Comparative Stability Analysis

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Compound of Interest		
Compound Name:	Angelic acid	
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For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is paramount. This guide provides an objective comparison of the stability of **angelic acid** and tiglic acid, supported by experimental data and detailed methodologies.

**Angelic acid** and tiglic acid are geometric isomers of 2-methyl-2-butenoic acid, with **angelic acid** being the cis (Z) isomer and tiglic acid the trans (E) isomer.[1][2] This seemingly subtle difference in their spatial arrangement leads to significant variations in their thermodynamic stability and reactivity. Found in various plants, these acids and their esters are of interest in the pharmaceutical, fragrance, and flavor industries.[3][4]

# Thermodynamic Stability: A Quantitative Comparison

The greater stability of tiglic acid is evident from its higher molar heat of combustion, indicating it resides in a lower energy state compared to **angelic acid**. The less stable **angelic acid** releases less energy upon combustion.



Property	Angelic Acid (cis)	Tiglic Acid (trans)	Reference
Molar Heat of Combustion	626.6 kcal/mol	635.1 kcal/mol	[5]
Melting Point	45.5 °C	63.5 - 64 °C	[1][2]
Boiling Point	185 °C	198.5 °C	[1][2]
рКа	4.30	4.96	[2][5]

The higher thermodynamic stability of tiglic acid is attributed to steric factors. In **angelic acid**, the cis configuration brings the methyl group and the carboxylic acid group into closer proximity, leading to steric hindrance. In contrast, the trans configuration of tiglic acid places these bulky groups on opposite sides of the double bond, minimizing steric repulsion and resulting in a more stable molecule.

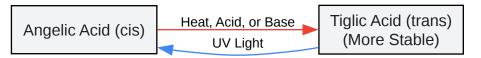
### **Isomerization: The Path to Stability**

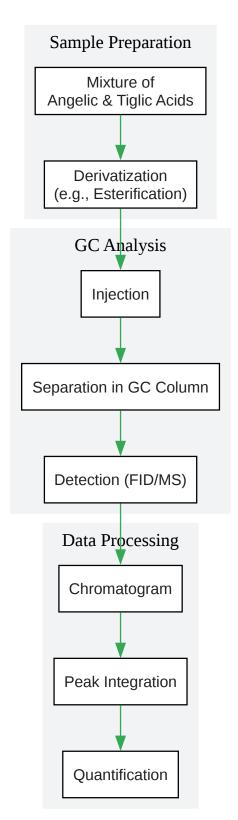
The energetic difference between these isomers dictates the feasibility of their interconversion. **Angelic acid**, being the less stable isomer, can be readily converted to the more stable tiglic acid. This isomerization can be achieved under several conditions:

- Heating: Prolonged boiling of an aqueous solution of angelic acid can lead to its complete conversion to tiglic acid.[1]
- Acid or Base Catalysis: The presence of strong mineral acids or alkalis significantly accelerates the isomerization of angelic acid to tiglic acid.[1]
- Storage: Over extended periods, even crystalline angelic acid can slowly convert to tiglic acid.[1]

The reverse reaction, the conversion of the more stable tiglic acid to **angelic acid**, is not spontaneous and requires an external energy input. This transformation can be induced by exposure to ultraviolet (UV) light.[1] However, the conversion rate is typically low.[1]









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### References

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